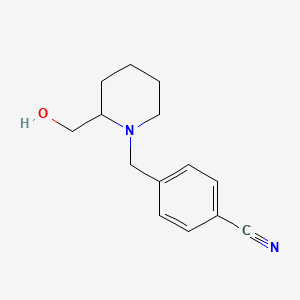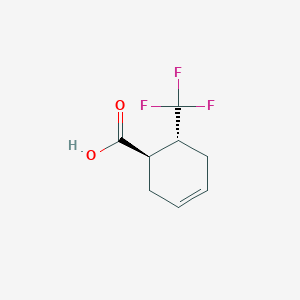
(2,2-Dimethylchroman-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylchroman-8-yl)methanol, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is a derivative of chroman, a six-membered ring compound that contains an oxygen atom. DCM has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
1. Structural Studies and Conformational Dynamics
The compound has been studied for its structural and conformational properties. For instance, bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol, a related compound, demonstrates interesting dynamics in its molecular structure, exhibiting fast interconversion of hydrogen chelates in solution, and a temperature-driven dimer-induced rechelation in solids (Pozharskii et al., 2010).
2. Novel Synthesis Routes in Fuel Production
Research has explored novel synthesis routes for cleaner fuel production, such as dimethyl ether, using methanol as a precursor. Computational studies suggest innovative methods for methanol dehydration, potentially applicable to related compounds like (2,2-Dimethylchroman-8-yl)methanol (Cassone et al., 2017).
3. Reaction Mechanisms in Organic Synthesis
Studies on the methanolysis of related chromans, such as 3,4-dihalogenochromans, provide insights into the reaction mechanisms involving carbonium ions and the effects of steric and neighboring-group interactions. These findings can be crucial for understanding the reactivity of this compound in similar contexts (Binns et al., 1974).
4. Chiral Auxiliary in Asymmetric Synthesis
The compound and its derivatives have been used as chiral auxiliaries in asymmetric synthesis. For example, (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized for this purpose, showcasing its potential in creating enantiomerically enriched compounds (Jung et al., 2000).
5. Conversion of Methanol to Hydrocarbons
The transformation of methanol to hydrocarbons, using catalysts like synthetic zeolites, has been explored. This process involves dehydrating methanol to intermediates like dimethyl ether, which can then undergo further reactions. Such studies could inform the conversion processes of related compounds (Derouane et al., 1978).
6. Synthesis of Complex Natural Compounds
The 2-dimethylchroman framework, a core structure in this compound, is found in many biologically active compounds. Research into the organocatalytic synthesis of 2,2-dimethylchromans has implications for the production of these natural compounds (Omoregbee et al., 2020).
7. Catalytic Conversion of CO2 to Renewable Fuels
Studies have focused on the chemical recycling of CO2 to methanol and dimethyl ether, exploring the conversion of greenhouse gases to renewable fuels. This research is relevant for understanding the broader applications of methanol derivatives in sustainable energy solutions (Olah et al., 2009).
Propiedades
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,13H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLTYQIDJRNBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)

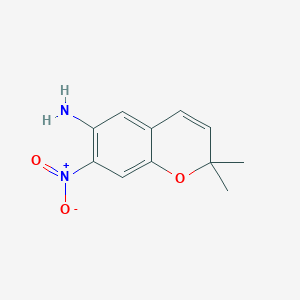
![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)

![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)
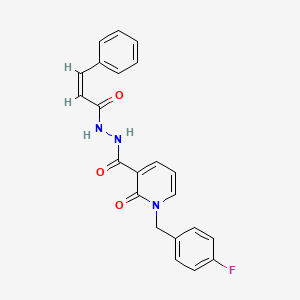
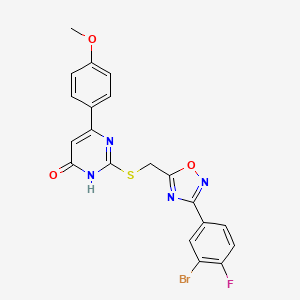
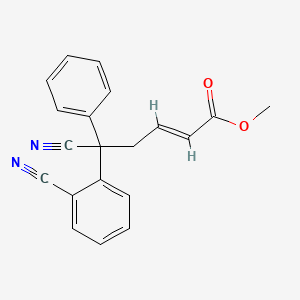
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1,3-dithian-2-yl)indole](/img/structure/B2475922.png)
